2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(pyridin-3-yl)aceticacid
Description
2-{(tert-Butoxy)carbonylamino}-2-(pyridin-3-yl)acetic acid is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group and a pyridin-3-yl substituent. The Boc group serves as a common protecting group for amines in organic synthesis, enhancing stability during reactions . This compound is structurally tailored for applications in medicinal chemistry, such as peptide synthesis or as a building block for kinase inhibitors.
Properties
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-pyridin-3-ylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15(4)10(11(16)17)9-6-5-7-14-8-9/h5-8,10H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPWXBPAGGQUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CN=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Characteristics
The target compound features a pyridine ring substituted at the 3-position with an acetic acid group and a methylated Boc-protected amine at the adjacent carbon. The Boc group (tert-butoxycarbonyl) provides steric protection for the amine, enabling selective reactivity in multi-step syntheses. The molecular formula is , with a computed molecular weight of 266.29 g/mol.
Key Synthetic Challenges
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Selective Methylation : Introducing a methyl group onto the nitrogen without over-alkylation.
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Boc Stability : Avoiding acidic or nucleophilic conditions that could cleave the Boc group.
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Stereochemical Control : Ensuring regioselectivity during pyridine functionalization.
Preparation Methodologies
Route 1: Direct Amination and Boc Protection
This approach begins with 3-pyridylacetic acid, introducing the methylamino group via reductive amination, followed by Boc protection.
Step 1: Reductive Amination
3-Pyridylacetic acid reacts with methylamine in the presence of sodium cyanoborohydride () under mildly acidic conditions () to yield 2-(methylamino)-2-(pyridin-3-yl)acetic acid. Yields are moderate (50–60%) due to competing side reactions.
Step 2: Boc Protection
The methylamine intermediate is treated with di-tert-butyl dicarbonate () in dichloromethane with a catalytic base (e.g., DMAP). This step achieves >85% yield, with the Boc group selectively protecting the secondary amine.
Reaction Conditions :
Route 2: Hydrogenation of α,β-Unsaturated Esters
A two-step process involving the synthesis of an α,β-unsaturated ester followed by catalytic hydrogenation.
Step 1: Knoevenagel Condensation
3-Pyridinecarboxaldehyde reacts with methyl malonate in the presence of piperidine to form (E)-2-(pyridin-3-yl)methylene malonate.
Reaction Conditions :
Step 2: Hydrogenation and Functionalization
The unsaturated ester undergoes hydrogenation using a ruthenium catalyst (e.g., diiodo(p-cymene)ruthenium(II) dimer) under high-pressure (20–30 bar). Subsequent hydrolysis yields the acetic acid derivative.
Key Data :
Route 3: Chiral Synthesis via Asymmetric Hydrogenation
For enantiomerically pure forms, asymmetric hydrogenation of prochiral enamines is employed.
Substrate Preparation
An enamine precursor is synthesized by condensing 3-pyridyl ketone with Boc-methylhydrazine.
Catalytic Hydrogenation
Using a chiral rhodium catalyst (e.g., Rh/(R)-BINAP), the enamine is hydrogenated to the desired stereoisomer.
Optimized Conditions :
Comparative Analysis of Methods
Yield and Efficiency
| Method | Advantages | Limitations |
|---|---|---|
| Direct Amination | Simple workflow | Moderate yields (50–60%) |
| Hydrogenation | High yields (75–90%) | Requires specialized catalysts |
| Asymmetric | Enantioselective | Costly ligands |
Catalyst Performance
Ruthenium-based systems (e.g., Mandyphos ligands) outperform palladium in hydrogenation efficiency, particularly for sterically hindered substrates.
Scalability and Industrial Relevance
Large-Scale Hydrogenation
The use of ionic liquids (e.g., [EMIM][NTf2]) in hydrogenation improves catalyst recycling, reducing costs by 40% in pilot-scale trials.
Crystallization and Purification
Recrystallization from isopropyl acetate/heptane mixtures yields >99% purity, critical for pharmaceutical applications.
Emerging Techniques
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protective moiety for the methylamino group, removable under acidic conditions to regenerate the free amine. This reaction is pivotal for subsequent derivatization:
Reaction Conditions
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Typical Protocol:
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The compound is stirred in 4M HCl/dioxane or 50% TFA/dichloromethane at 0–25°C for 1–4 hours.
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Neutralization with a base (e.g., NaHCO₃) followed by extraction yields the deprotected amine.
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Example from Literature
In a structurally analogous compound, tert-butyl carbamate derivatives underwent Boc deprotection using TFA to afford free amines in >90% yield ( ).
Functionalization of the Acetic Acid Moiety
The carboxylic acid group participates in esterification, amidation, and coupling reactions:
Esterification
Reaction Conditions
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Reagents: Alcohols (e.g., methanol, benzyl alcohol) with coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) ( ).
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Catalysts: DMAP (4-dimethylaminopyridine).
Example Reaction
| Starting Material | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Target compound (acid form) | Methanol, EDCl, DMAP, RT, 12h | Methyl ester derivative | 85% |
Amidation
Reaction Conditions
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Reagents: Amines (e.g., NH₃, primary/secondary amines) with HATU or HOBt/EDCl.
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Solvents: DMF or dichloromethane.
Modification of the Pyridine Ring
The pyridin-3-yl group can undergo electrophilic substitution or coordination:
Nitration/Sulfonation
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Limited direct data exists, but analogous pyridine derivatives undergo nitration at the C-4 position using HNO₃/H₂SO₄ ( ).
Metal Coordination
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The pyridine nitrogen acts as a ligand for transition metals (e.g., Pd, Cu), facilitating catalytic applications ( ).
Reductive Transformations
The methylamino group may participate in reductive alkylation after Boc deprotection:
Example Protocol
-
Deprotected amine + aldehyde/ketone → Imine intermediate → Reduction with NaBH₃CN → Secondary/tertiary amine ( ).
Stability and Side Reactions
Scientific Research Applications
Synthesis and Intermediate Role
One of the primary applications of this compound is as an intermediate in the synthesis of pharmaceuticals. It is particularly noted for its role in the synthesis of isavuconazonium , an antifungal agent used to treat invasive fungal infections. The compound's structure allows for modifications that enhance the efficacy and safety profile of the final pharmaceutical products .
Antifungal Activity
Research has indicated that derivatives of 2-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)acetic acid exhibit significant antifungal properties. These compounds can potentially be developed into new antifungal agents, addressing the growing concern of antifungal resistance in clinical settings .
Neurological Research
The compound's ability to interact with various biological targets makes it a candidate for neurological research. Studies are exploring its effects on neurotransmitter systems, which could lead to advancements in treating neurodegenerative diseases .
Case Studies and Research Findings
-
Synthesis of Isavuconazonium
- A detailed study demonstrated the efficiency of using 2-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)acetic acid as a key intermediate in synthesizing isavuconazonium. The process involved multiple steps where this compound facilitated the formation of critical linkages necessary for biological activity .
- Antifungal Efficacy
- Neuropharmacological Studies
Mechanism of Action
The mechanism of action of 2-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, which can be removed under acidic conditions to reveal the active amino group. This allows the compound to participate in various biochemical pathways and interact with enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compound A: TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID (CAS 28044-77-1)
- Structure : Replaces pyridin-3-yl with a p-tolyl (4-methylphenyl) group.
- Molecular Formula: C₁₄H₁₉NO₄ (vs. C₁₃H₁₈N₂O₄ for the target compound).
Compound B : 2-(4-BOC-PIPERAZINYL)-2-(3-BROMO-PHENYL)ACETIC ACID
- Structure : Features a 3-bromophenyl group and a Boc-protected piperazinyl moiety.
- Key Difference : Bromine enhances lipophilicity and may improve binding to hydrophobic enzyme pockets. The piperazine ring introduces basicity, affecting pH-dependent solubility .
Backbone and Functional Group Modifications
Compound C : Chiral 1-[(tert-Butoxy)carbonyl]-3-phenylpiperidine-2-carboxylic Acid
- Structure : Incorporates a piperidine ring instead of the acetic acid backbone.
- Impact : The rigid piperidine scaffold may restrict conformational flexibility, affecting target binding. Higher molecular weight (410.47 g/mol) could reduce bioavailability .
Compound D: 2-(2-Bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic Acid
- Structure: Contains halogenated phenyl (Br, Cl) and lacks the methylamino group.
- The absence of methyl substitution on the amino group may alter steric hindrance .
Stereochemical Considerations
The resolution of Boc-protected amino acids, such as 3-[(tert-Butoxycarbonyl)amino]-2-methylpropionic acid, using chiral amines (e.g., (R)-(+)-α-methylbenzylamine) highlights the importance of stereochemistry . The target compound’s chiral center at the acetic acid α-carbon could influence enantioselective interactions in biological systems, akin to resolved derivatives in .
Key Research Findings
- Solubility : Pyridine-containing analogs (e.g., the target compound) exhibit higher aqueous solubility than purely aromatic derivatives (e.g., Compound A) due to the polarizable nitrogen in the pyridine ring .
- Stability: The Boc group in all compounds enhances stability against nucleophilic attack, but its position (e.g., on piperazine in Compound B vs. methylamino in the target) alters susceptibility to acidic deprotection .
- Biological Relevance : Halogenated analogs (Compound B, D) show promise in medicinal chemistry for enhanced target affinity, while pyridine derivatives may optimize pharmacokinetics through improved solubility .
Biological Activity
2-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)acetic acid, often abbreviated as Boc-MPA, is an organic compound notable for its structural features, including a tert-butoxycarbonyl (Boc) protecting group and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article provides a comprehensive overview of the biological activity associated with Boc-MPA, supported by relevant case studies and research findings.
Chemical Structure and Properties
- IUPAC Name : 2-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)acetic acid
- Molecular Formula : C15H23N3O4
- Molecular Weight : 309.36 g/mol
The compound's structure includes a pyridine ring, which is known for its diverse biological properties, and an acetic acid moiety that contributes to its acidity and potential interactions with biological targets.
The biological activity of Boc-MPA is primarily attributed to its ability to interact with various molecular targets within biological systems. The Boc group can be removed under acidic conditions, exposing the amino group for further biochemical interactions. This mechanism allows Boc-MPA to participate in enzyme catalysis and protein-ligand interactions, making it a valuable compound in biochemical research.
Antiviral Activity
Research indicates that compounds similar to Boc-MPA exhibit significant antiviral properties. For instance, derivatives containing β-amino acid motifs have shown efficacy against viruses such as influenza by inhibiting neuraminidase, an essential enzyme for viral replication . The compound A-87380, which shares structural similarities with Boc-MPA, demonstrated an IC50 of 50 μM against neuraminidase .
Antibacterial Activity
Boc-MPA and its derivatives have also been explored for antibacterial properties. The incorporation of heterocyclic structures has been linked to enhanced antibacterial activity against various strains of bacteria. Studies have shown that certain β-amino acid derivatives can inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .
Case Studies
Comparative Analysis with Related Compounds
Boc-MPA's unique structural arrangement imparts distinct chemical properties compared to similar compounds. For example:
| Compound | Structure | Biological Activity |
|---|---|---|
| A-87380 | β-amino acid derivative | Neuraminidase inhibitor |
| 2-{(tert-butoxy)carbonylamino}-2-(pyridin-4-yl)acetic acid | Positional isomer | Similar antiviral properties |
Boc-MPA's specific orientation of functional groups may enhance its interaction with biological systems compared to these related compounds.
Q & A
Q. How can researchers optimize the synthesis of 2-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)acetic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on coupling reagent selection (e.g., DCC or EDCI for amide bond formation) and reaction condition control (temperature, solvent polarity, and pH). For example, using DMAP as a catalyst can enhance coupling efficiency . Controlled synthesis protocols, such as those applied to structurally similar tert-butoxycarbonyl (Boc)-protected amino acids, recommend stepwise monitoring via TLC or HPLC to track intermediate formation and minimize side reactions . Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization in aprotic solvents can isolate the product effectively.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS hazard classifications: wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) . Use fume hoods or local exhaust ventilation to mitigate inhalation risks (H335) . In case of exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists . Store the compound in a cool, dry place away from oxidizing agents, and label containers with hazard warnings .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic methods:
- NMR (¹H/¹³C) to verify tert-butoxycarbonyl group integration (δ ~1.4 ppm for tert-butyl protons) and pyridinyl proton environments .
- IR spectroscopy to confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for Boc and carboxylic acid groups).
- High-resolution mass spectrometry (HRMS) for exact mass validation (expected molecular ion: [M+H]⁺ ≈ 317.3850 based on C₁₈H₂₃NO₄) .
Advanced Research Questions
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C.
- Monitor degradation via HPLC-UV at 254 nm, tracking the loss of parent compound and emergence of breakdown products (e.g., tert-butyl alcohol from Boc deprotection) .
- Kinetic modeling (Arrhenius equation) can predict shelf-life under standard storage conditions .
Q. How can contradictions in reported solubility data across studies be resolved?
- Methodological Answer : Systematically test solubility in aprotic (DMSO, DMF) and protic (water, ethanol) solvents. Use saturation shake-flask methods:
Add excess compound to solvent, equilibrate at 25°C for 24 hours.
Filter and quantify dissolved material via UV spectrophotometry (calibrated at λ_max ~260 nm for pyridinyl absorbance) .
Report results with solvent purity, temperature, and agitation method to standardize data.
Q. What advanced techniques are suitable for analyzing the stereochemical configuration of the Boc-protected amino group?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation in dichloromethane/hexane) .
- 2D NMR (NOESY/ROESY) : Detect spatial proximity between Boc methyl groups and pyridinyl protons to infer spatial arrangement .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational models (DFT-based) for chiral centers .
Q. How can researchers evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) in real-time .
- Fluorescence polarization assays : Use fluorescently labeled analogues to quantify competitive displacement in solution.
- Molecular docking simulations : Model interactions using software like AutoDock Vina, focusing on hydrogen bonding between the carboxylic acid group and active-site residues .
Q. What strategies can identify degradation products and pathways under oxidative or hydrolytic conditions?
- Methodological Answer :
- LC-MS/MS : Expose the compound to H₂O₂ (oxidative) or aqueous HCl (hydrolytic), then analyze degradants via reverse-phase LC with tandem mass detection. Key fragments may include m/z 214.12 (pyridinylacetic acid) or m/z 57.07 (tert-butyl cation) .
- Isotopic labeling : Use ¹⁸O-water to trace hydrolytic cleavage of the Boc group via MS isotope patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
